molecular formula C18H21NO5 B11507594 3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

Cat. No.: B11507594
M. Wt: 331.4 g/mol
InChI Key: GKQDIYOLUVJFDL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes a benzamide core substituted with three methoxy groups and a phenoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is unique due to its combination of methoxy groups and the phenoxyethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C18H21NO5/c1-21-15-11-13(12-16(22-2)17(15)23-3)18(20)19-9-10-24-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

GKQDIYOLUVJFDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=CC=CC=C2

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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